Heptabarbital

Description

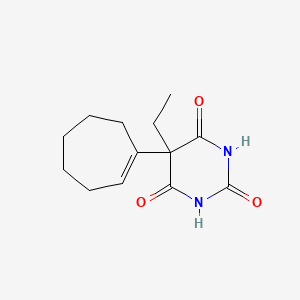

Structure

3D Structure

Properties

IUPAC Name |

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQYDJGLKSCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17626-60-7 (mono-hydrochloride salt) | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198927 | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-01 g/L | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

509-86-4 | |

| Record name | Heptabarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptabarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTABARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 °C | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Heptabarbital's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor. This guide delineates the core mechanism of action of this compound and other barbiturates on GABAa receptors, a critical component of inhibitory neurotransmission in the central nervous system. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from the extensively studied barbiturates, pentobarbital and phenobarbital, to provide a comprehensive overview of the binding kinetics, potentiation of GABAergic currents, and the experimental methodologies used to elucidate these interactions. This guide aims to serve as a technical resource for professionals in neuroscience research and drug development.

Introduction to this compound and GABAa Receptors

This compound is an intermediate-acting barbiturate historically used for its sedative and hypnotic properties.[1] Like all barbiturates, its mechanism of action is intrinsically linked to the enhancement of GABAergic neurotransmission.[1][2]

The GABAa receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a central chloride (Cl-) selective pore.[3] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers the opening of this channel, leading to an influx of Cl- ions.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

Core Mechanism of Action

This compound and other barbiturates are positive allosteric modulators of the GABAa receptor. Their mechanism can be characterized by the following key features:

-

Distinct Binding Site: Barbiturates bind to a site on the GABAa receptor that is distinct from the GABA binding site and the benzodiazepine binding site. This binding site is thought to be located within the transmembrane domain of the α or β subunits.

-

Potentiation of GABA's Effect: At therapeutic concentrations, the primary action of barbiturates is to potentiate the effect of GABA. They do this by increasing the duration of the Cl- channel opening in response to GABA binding. This prolonged channel opening leads to a greater influx of Cl- ions and a more pronounced hyperpolarization of the postsynaptic neuron.

-

Direct Agonism: At higher concentrations, barbiturates can directly activate the GABAa receptor, even in the absence of GABA. This direct agonism contributes to their more profound central nervous system depressant effects compared to other modulators like benzodiazepines.

-

Channel Blockade: At very high, anesthetic, or toxic concentrations, barbiturates can act as channel blockers, physically occluding the pore of the GABAa receptor and inhibiting ion flow.

-

Other Potential Targets: Evidence suggests that this compound may also exert effects on other neurotransmitter systems, including the blockade of AMPA receptors (a subtype of glutamate receptor) and interaction with neuronal nicotinic acetylcholine receptors.

Signaling Pathway and Logical Relationships

The interaction of this compound with the GABAa receptor can be visualized as a multi-step process that enhances inhibitory signaling.

The concentration-dependent effects of this compound exhibit a clear logical relationship, progressing from modulation to direct activation and potential blockade.

Quantitative Data (Representative Barbiturates)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for the well-characterized barbiturates, pentobarbital and phenobarbital, to illustrate the typical pharmacodynamics of this drug class at the GABAa receptor.

Table 1: Potentiation of GABA-Evoked Currents

| Compound | Receptor Subtype | EC50 for Potentiation (µM) | Maximum Potentiation (% of GABA EC20 response) |

| Pentobarbital | α1β2γ2s | 20-35 | 236% |

| Pentobarbital | α6β2γ2s | 20-35 | 536% |

| Phenobarbital | Neocortical Neurons | 144 (for IPSC decay) | Not specified |

Data sourced from studies on recombinant human GABAa receptors expressed in Xenopus oocytes and rat neocortical neurons.

Table 2: Direct Activation of GABAa Receptors

| Compound | Receptor Subtype | EC50 for Direct Activation (µM) | Maximum Response (% of max GABA response) |

| Pentobarbital | α2β2γ2s | 139 | 82% |

| Pentobarbital | α5β2γ2s | 528 | 45% |

| Pentobarbital | α6β2γ2s | 58 | 150-170% |

| Pentobarbital | Cultured Hippocampal Neurons | 330 | Not specified |

| Phenobarbital | Cultured Hippocampal Neurons | 3000 | Not specified |

Data sourced from studies on recombinant human GABAa receptors expressed in Xenopus oocytes and cultured rat hippocampal neurons.

Table 3: Channel Blockade

| Compound | Receptor Subtype | IC50 for Blockade (mM) |

| Pentobarbital | Cultured Hippocampal Neurons | 2.8 |

| Phenobarbital | Cultured Hippocampal Neurons | 12.9 |

Data sourced from studies on cultured rat hippocampal neurons.

Experimental Protocols

The quantitative data presented above are typically generated using electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ligand-gated ion channels.

Objective: To measure the ion currents flowing through GABAa receptors in response to the application of GABA and a modulating compound like a barbiturate.

Methodology:

-

Cell Preparation: A cell expressing GABAa receptors (e.g., a neuron in primary culture, a cell from a brain slice, or a cell line like HEK293 transfected with specific GABAa receptor subunit cDNAs) is identified under a microscope.

-

Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is precisely positioned onto the surface of the cell membrane using a micromanipulator.

-

Giga-seal Formation: Gentle suction is applied to the pipette, forming a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

Whole-Cell Configuration: A brief pulse of suction or voltage is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: The membrane potential of the cell is held at a constant value (e.g., -60 mV) by a voltage-clamp amplifier. The amplifier injects a current that is equal and opposite to the current flowing through the ion channels in the cell membrane. This injected current is the recorded signal.

-

Drug Application: A rapid solution exchange system is used to apply solutions containing GABA, the barbiturate, or a combination of both to the cell.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as peak current amplitude, activation and deactivation kinetics, and dose-response relationships to calculate EC50 and IC50 values.

Conclusion

This compound, as a representative of the barbiturate class, functions as a potent positive allosteric modulator of the GABAa receptor. Its primary mechanism involves prolonging the GABA-mediated opening of the chloride channel, thereby enhancing neuronal inhibition. At higher concentrations, it can directly activate the receptor, contributing to its profound CNS depressant effects. While this compound-specific quantitative pharmacodynamic data remains elusive in the literature, the extensive research on related compounds like pentobarbital provides a robust framework for understanding its molecular interactions. The experimental protocols detailed herein, particularly whole-cell voltage-clamp electrophysiology, remain the cornerstone for elucidating the nuanced effects of such modulators on GABAa receptor function. This guide provides a foundational understanding for researchers and professionals aiming to further investigate the pharmacology of this compound and other barbiturates.

References

- 1. This compound | C13H18N2O3 | CID 10518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Heptabarbital in Humans: A Technical Overview of its Pharmacokinetics and Bioavailability

Introduction

Heptabarbital, chemically known as 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a barbiturate derivative that has been used as a sedative and hypnotic agent.[1][2] Like other barbiturates, it exerts its effects on the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound in humans, intended for researchers, scientists, and professionals in drug development. The information is compiled from available scientific literature, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound in humans has been primarily characterized in a key study by Breimer and de Boer (1975). The elimination of this compound from the body follows a single first-order process.[3]

Absorption

Following oral administration, this compound is absorbed, with peak plasma concentrations (Tmax) occurring between 20 minutes and 2 hours.[3] The sodium salt of this compound is absorbed more rapidly than the free acid form.[3]

Distribution

Metabolism and Excretion

This compound is primarily metabolized in the liver. While specific human metabolites have not been fully elucidated in the available literature, the metabolism of barbiturates typically involves two phases. Phase I reactions often involve oxidation of the substituents at the C5 position of the barbituric acid ring, a process mediated by the cytochrome P450 (CYP) enzyme system. For this compound, this would likely involve hydroxylation of the cycloheptenyl or ethyl group. Phase II metabolism commonly involves the conjugation of the hydroxylated metabolites with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be readily excreted.

Urinary excretion of unchanged this compound is minimal, with cumulative excretion reported to be between 0.16% and 0.30% of the administered dose. This indicates that the majority of the drug is eliminated as metabolites. The potential for enzyme induction with regular use of this compound should be considered, as this can lead to an increased rate of its own metabolism.

The following table summarizes the key pharmacokinetic parameters of this compound in humans based on the study by Breimer and de Boer (1975).

| Parameter | Value | Notes |

| Time to Peak Concentration (Tmax) | 0.33 - 2 hours | After oral administration of 200 mg this compound (free acid). |

| Elimination Half-Life (t½) | Average: 7.6 hours | Range: 6.1 - 11.2 hours. |

| Urinary Excretion (unchanged) | 0.16 - 0.30% of dose | Indicates extensive metabolism. |

Bioavailability

The bioavailability of this compound has been assessed by comparing its free acid form with its sodium salt. The sodium salt of this compound was found to have an average relative bioavailability of 83% compared to the free acid form when administered orally.

Experimental Protocols

Pharmacokinetic Study in Humans

The primary human pharmacokinetic data for this compound comes from a crossover study conducted by Breimer and de Boer (1975).

Study Design:

-

A crossover design was employed with seven healthy male volunteers.

-

Each volunteer received two formulations of this compound on different occasions:

-

20 tablets each containing 10 mg of this compound free acid (total dose: 200 mg).

-

Hard gelatin capsules containing an equivalent amount of this compound sodium.

-

Sample Collection and Analysis:

-

Blood samples were collected at regular intervals after drug administration.

-

Plasma concentrations of this compound were determined using a gas chromatography method with an alkali flame ionization detector (AFID). This technique was common for the analysis of nitrogen-containing compounds like barbiturates during that period and offered high sensitivity. The method was linear in the concentration range of 0.125 - 5.0 µg/mL of plasma.

References

Heptabarbital Metabolism and Hepatic Clearance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a barbiturate derivative formerly used for its sedative and hypnotic properties, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and duration of action. This technical guide provides a comprehensive overview of the metabolic pathways and hepatic clearance mechanisms of this compound. Drawing on available literature and established principles of barbiturate metabolism, this document details the enzymatic processes, presents available quantitative pharmacokinetic data, outlines relevant experimental protocols, and explores the regulatory signaling pathways. Due to the limited availability of studies specifically focused on this compound, data from structurally related barbiturates, particularly hexobarbital and phenobarbital, are referenced to provide a more complete understanding.

Introduction

This compound, 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a member of the barbiturate class of drugs, which act as central nervous system depressants by potentiating the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] The clinical efficacy and potential for toxicity of barbiturates are closely linked to their rate of metabolic clearance, which primarily occurs in the liver.[2] Understanding the intricacies of this compound metabolism is therefore crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in response.

This guide synthesizes the current knowledge on this compound metabolism, focusing on the enzymatic pathways responsible for its biotransformation and the mechanisms governing its clearance from the body.

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other barbiturates with unsaturated alkyl side chains, primarily involving oxidative metabolism by the cytochrome P450 (CYP) enzyme system, followed by conjugation reactions.[3][4]

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the clearance of many barbiturates is Phase I oxidation, catalyzed by CYP enzymes located in the smooth endoplasmic reticulum of hepatocytes.[4] For this compound, the primary site of oxidation is the cycloheptenyl ring.

Key Oxidative Reactions:

-

Hydroxylation: The most probable primary metabolic pathway is the hydroxylation of the cycloheptenyl ring. This reaction introduces a hydroxyl group (-OH) onto the ring, increasing the molecule's polarity. While the exact position of hydroxylation on the this compound cycloheptenyl ring is not definitively reported, by analogy to hexobarbital, hydroxylation at the allylic position (C3') is a likely major route.

-

Further Oxidation: The hydroxylated metabolite can undergo further oxidation to form a keto-metabolite.

The specific CYP450 isoforms responsible for this compound metabolism have not been definitively identified. However, studies on the structurally similar hexobarbital strongly implicate P450MP (a member of the CYP2C family) in its 3'-hydroxylation. Given the structural similarities, it is highly probable that CYP2C family enzymes are also involved in this compound metabolism.

Phase II Metabolism: Conjugation

The polar metabolites formed during Phase I reactions can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion.

-

Glucuronidation: The hydroxylated metabolites of this compound are likely substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. This is a common pathway for the elimination of barbiturate metabolites.

The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body in urine and/or bile.

Hepatic Clearance of this compound

Hepatic clearance is the volume of blood cleared of a drug by the liver per unit of time and is a key determinant of the drug's half-life and overall exposure. It is influenced by hepatic blood flow, plasma protein binding, and the intrinsic metabolic capacity of the liver (intrinsic clearance).

Quantitative Pharmacokinetic Data

Quantitative data on this compound pharmacokinetics is limited. The following tables summarize the available in vivo data.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Reference |

| Elimination Half-life | 8 - 21 min | Rat | |

| Intrinsic Clearance | 84 - 371 ml/min/kg | Rat |

Note: This data was obtained after simultaneous oral administration of hexobarbital and this compound.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life | 6.1 - 11.2 h | |

| Bioavailability (sodium salt relative to free acid) | 83% |

Experimental Protocols

Detailed experimental protocols specifically for this compound metabolism are not widely published. However, standard in vitro methods for studying drug metabolism can be readily applied.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolic stability of a compound like this compound in HLM.

Objective: To determine the rate of disappearance of the parent drug over time when incubated with HLM and the necessary cofactors.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

Incubator/water bath (37°C)

-

LC-MS/MS or GC-MS for analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

On the day of the experiment, thaw the HLM on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in ice-cold potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the HLM suspension and buffer to 37°C.

-

Initiate the reaction by adding the this compound solution to the HLM suspension.

-

Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Sampling and Termination:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated samples to pellet the precipitated protein.

-

Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS or GC-MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Metabolite Identification using Mass Spectrometry

Objective: To identify the metabolites of this compound formed during in vitro or in vivo studies.

Methodology:

-

Following incubation with HLM or hepatocytes, or from in vivo samples (urine, plasma), extract the analytes.

-

Analyze the extracts using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS).

-

Metabolite identification is achieved by comparing the mass spectra of the potential metabolites with that of the parent drug and by analyzing the fragmentation patterns to deduce the structural modifications.

Signaling Pathways Regulating this compound Metabolism

The expression of drug-metabolizing enzymes, particularly CYP450s, is tightly regulated by a network of nuclear receptors that act as xenobiotic sensors. For barbiturates, the key regulators are the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).

Phenobarbital, a well-studied barbiturate, is a classic inducer of CYP2B and CYP3A enzymes through the activation of CAR and, in humans, also PXR. This activation leads to increased transcription of these genes, resulting in higher levels of the corresponding enzymes and an enhanced rate of metabolism for drugs that are substrates of these enzymes (including the inducing drug itself).

Given its structural similarity to phenobarbital, it is highly probable that this compound can also induce its own metabolism through the activation of CAR and/or PXR. This has important clinical implications, as it can lead to pharmacokinetic tolerance (a decrease in drug effect with repeated dosing due to increased clearance) and drug-drug interactions.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assay.

Regulation of this compound Metabolism by Nuclear Receptors

Caption: Proposed regulation of this compound metabolism.

Conclusion

The hepatic metabolism of this compound is a critical process that dictates its duration of action and potential for drug interactions. While specific data for this compound is sparse, a comprehensive understanding can be extrapolated from the well-characterized metabolism of structurally similar barbiturates. The primary metabolic pathway involves Phase I oxidation of the cycloheptenyl ring by cytochrome P450 enzymes, likely followed by Phase II glucuronidation of the resulting hydroxylated metabolites. The expression of the metabolizing enzymes is likely regulated by the nuclear receptors CAR and PXR, suggesting a potential for auto-induction of metabolism and interactions with other drugs that are substrates or modulators of these pathways. Further research focusing on the in vitro metabolism of this compound using human-derived systems is warranted to provide more precise quantitative data and definitively identify the specific enzymes and metabolites involved. This would allow for a more accurate prediction of its pharmacokinetic properties and a better understanding of its clinical behavior.

References

- 1. Identification and differentiation of barbiturates, other sedative-hypnotics and their metabolites in urine integrated in a general screening procedure using computerized gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The xenobiotic receptors PXR and CAR in liver physiology, an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Heptabarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a barbiturate derivative, has historically been utilized for its sedative and hypnotic properties. This technical guide provides a comprehensive overview of its core chemical and physical characteristics, mechanism of action, and detailed experimental protocols for its synthesis and analysis. All quantitative data are presented in structured tables for clarity and comparative purposes. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile and analytical methodologies.

Chemical and Physical Properties

This compound, also known as 5-(1-cyclohepten-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the tables below. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Identification and Nomenclature

| Property | Value | Source(s) |

| IUPAC Name | 5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione | [3] |

| CAS Number | 509-86-4 | [1] |

| Synonyms | Heptabarbitone, Heptadorm, Medomin | [4] |

Molecular and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₈N₂O₃ | |

| Molecular Weight | 250.29 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 174 °C |

Physicochemical Parameters

| Property | Value | Source(s) |

| Solubility | Water: 250 mg/L at 25 °C | |

| Ethanol: 10 mg/mL | ||

| DMSO: 30 mg/mL | ||

| pKa | 7.77 ± 0.10 (Predicted) | |

| LogP | 2.03 |

Mechanism of Action

This compound exerts its effects on the central nervous system (CNS) through multiple mechanisms, primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Additionally, it interacts with other ligand-gated ion channels, contributing to its overall pharmacological profile.

GABA-A Receptor Modulation

Like other barbiturates, this compound binds to an allosteric site on the GABA-A receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the CNS is responsible for the sedative and hypnotic effects of the drug.

Interaction with Other Receptors

This compound also exhibits activity at other receptors:

-

AMPA Receptors: It acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a subtype of ionotropic glutamate receptors. By blocking these excitatory receptors, this compound further contributes to the overall depression of CNS activity.

-

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): this compound has been shown to be an antagonist of neuronal nAChRs. This interaction may contribute to some of the side effects and the complex pharmacological profile of barbiturates.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between a substituted malonic ester and urea, a common method for preparing barbituric acid derivatives.

Materials:

-

Diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add diethyl 2-(1-cyclohepten-1-yl)-2-ethylmalonate, followed by a solution of urea in warm absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of this compound will form.

-

Work-up: After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.

-

Acidification: Acidify the solution with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

Procedure:

-

Sample Preparation: Finely powder the dry this compound crystals. Pack a small amount of the powder into a melting point capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (Shake-Flask Method)

The aqueous solubility of this compound is determined using the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.

Materials:

-

This compound

-

Distilled water (or buffer of desired pH)

-

Glass vials with screw caps

-

Shaking incubator or water bath

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium (e.g., 10 mL).

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the aqueous medium to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method against a standard curve.

-

Calculation: Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a weak acid, can be determined by potentiometric titration.

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound solution of known concentration in a suitable solvent (e.g., water or water/ethanol mixture)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

-

Titration: Titrate the this compound solution with the standardized NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of LogP (HPLC Method)

The octanol-water partition coefficient (LogP) can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column

-

Mobile phase: Mixture of an organic solvent (e.g., methanol or acetonitrile) and water (or buffer)

-

A series of reference compounds with known LogP values

-

This compound solution in the mobile phase

Procedure:

-

Calibration: Inject the reference compounds onto the HPLC system and determine their retention times (t_R).

-

Correlation: Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k') versus the known LogP values of the reference compounds to generate a calibration curve.

-

Sample Analysis: Inject the this compound solution and determine its retention time.

-

Calculation: Calculate the log(k') for this compound and use the calibration curve to determine its LogP value.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of this compound for its target receptors.

References

In Vivo Central Nervous System Effects of Heptabarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptabarbital, a member of the barbiturate class of drugs, exerts significant effects on the central nervous system (CNS), primarily through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides an in-depth overview of the in vivo CNS effects of this compound, with a focus on its pharmacodynamics, pharmacokinetics, and mechanism of action. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's neuropharmacological profile.

Introduction

This compound (5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid) is a barbiturate derivative that has been investigated for its sedative and hypnotic properties.[1] Like other barbiturates, its primary mechanism of action involves the potentiation of GABAergic neurotransmission, leading to CNS depression.[1] Understanding the in vivo effects of this compound is crucial for assessing its therapeutic potential and toxicological risk. This document synthesizes available preclinical data to provide a detailed technical resource for researchers in neuroscience and drug development.

Mechanism of Action

This compound's primary CNS effects are mediated through its interaction with the GABAA receptor, the main inhibitory neurotransmitter receptor in the brain.[1]

-

GABAA Receptor Modulation : this compound binds to a specific site on the GABAA receptor complex, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This enhanced inhibitory signaling underlies the sedative and hypnotic effects of the drug.

-

AMPA Receptor Blockade : In addition to its effects on GABAergic transmission, this compound also acts as an antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptor.[1] By blocking this key excitatory neurotransmitter pathway, this compound further contributes to its CNS depressant effects.

-

Neuronal Nicotinic Acetylcholine Receptor Binding : Evidence also suggests that this compound can bind to neuronal nicotinic acetylcholine receptors, although the precise functional consequences of this interaction in vivo are less well-characterized.

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram.

Quantitative In Vivo Data

The following tables summarize the available quantitative data on the in vivo effects of this compound in animal models.

Table 1: Pharmacodynamic Parameters of this compound in Rats

| Parameter | Value | Species/Model | Effect Measured | Route of Administration | Reference |

| EC50 | 78 ± 7 mg/L | Male Wistar Rats | Decrease in total number of EEG waves per second (2.5-30 Hz) | Intravenous infusion | |

| Dose for Loss of Righting Reflex | Markedly lower in diseased animals | Rats with liver necrosis | Induction of sleep | Intravenous infusion |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Model | Route of Administration | Reference | | :--- | :--- | :--- | :--- | | Elimination Half-life | Not explicitly stated for this compound | - | - | - | | Hepatic Metabolism | Primary route of elimination | Rat | Intravenous | |

Table 3: Acute Toxicity of this compound

| Parameter | Value | Species/Model | Route of Administration | Reference |

| LD50 | 162 mg/kg | Rodent - rat | Oral |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of EEG Effects

This protocol is based on the methodology described by Mandema et al. (1990).

Objective: To quantify the relationship between this compound concentration in the blood and its effects on the electroencephalogram (EEG).

Animals: Male Wistar rats.

Drug Administration:

-

Administer this compound via intravenous infusion at a controlled rate (e.g., 6-9 mg/kg per minute).

-

Continue the infusion until a state of burst suppression with isoelectric periods of 5 seconds or longer is achieved in the EEG.

Data Collection:

-

Continuously record EEG from electrodes implanted on the dura mater.

-

Collect arterial blood samples at frequent intervals during and after the infusion until the EEG returns to baseline.

-

Analyze blood samples to determine this compound concentrations.

Data Analysis:

-

Subject the EEG recordings to aperiodic analysis to quantify parameters such as the number of waves per second in different frequency bands.

-

Model the relationship between this compound blood concentrations and the changes in EEG parameters using a sigmoidal Emax model to determine the EC50.

Assessment of Hypnotic Effect (Loss of Righting Reflex)

This protocol is a generalized procedure based on common practices for assessing sedative-hypnotics in rodents.

Objective: To determine the dose of this compound required to induce a loss of the righting reflex.

Animals: Rats or mice.

Procedure:

-

Administer this compound at various doses via a specific route (e.g., intraperitoneal or oral).

-

At predetermined time points after administration, place the animal on its back.

-

The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).

-

The duration of the loss of righting reflex is recorded as the time from the loss of the reflex until it is regained.

-

The ED50 (the dose that causes loss of righting reflex in 50% of the animals) can be calculated using appropriate statistical methods (e.g., probit analysis).

Discussion and Future Directions

The available in vivo data clearly demonstrate that this compound is a potent CNS depressant, consistent with its mechanism of action as a positive allosteric modulator of the GABAA receptor and an antagonist of the AMPA receptor. The pharmacokinetic-pharmacodynamic modeling of its EEG effects provides a quantitative measure of its central activity.

Future research should aim to:

-

Conduct thorough dose-response studies to establish the ED50 and LD50 of this compound in standard rodent models.

-

Utilize in vivo microdialysis coupled with sensitive analytical techniques to quantify the effects of this compound on GABA and glutamate neurotransmission in key brain areas associated with sedation and hypnosis, such as the hypothalamus and thalamus.

-

Investigate the functional consequences of this compound's interaction with neuronal nicotinic acetylcholine receptors.

By addressing these research questions, a more complete and nuanced understanding of the in vivo central nervous system effects of this compound can be achieved, which will be invaluable for the fields of neuropharmacology and drug development.

References

An In-depth Technical Guide on the Effects of Heptabarbital on Neuronal Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the interaction between Heptabarbital and neuronal nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally similar barbiturates to provide a comprehensive overview of the expected pharmacological profile.

Introduction to this compound and Neuronal Acetylcholine Receptors

This compound is a barbiturate derivative that, like other members of its class, exhibits its primary effects through the modulation of the central nervous system. While the principal mechanism of action for barbiturates is the potentiation of γ-aminobutyric acid (GABA) at the GABAA receptor, there is substantial evidence that these compounds also interact with other ligand-gated ion channels, including neuronal nicotinic acetylcholine receptors (nAChRs)[1][2][3].

Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They play a critical role in various physiological processes, including synaptic transmission, learning, memory, and attention. These receptors are pentameric structures composed of various subunits (α2-α10 and β2-β4), and the specific subunit composition determines their pharmacological and physiological properties[4]. The interaction of drugs like this compound with nAChRs can lead to significant alterations in neuronal excitability and network function.

Quantitative Analysis of Barbiturate Interaction with nAChRs

| Barbiturate | Receptor/Preparation | Assay Type | Parameter | Value | Reference |

| Amobarbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding ([14C]Amobarbital) | Kd | 12 µM | [5] |

| Amobarbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding Competition | IC50 | 28 µM | |

| Secobarbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding Competition | IC50 | 110 µM | |

| Pentobarbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding Competition | IC50 | 400 µM | |

| Phenobarbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding Competition | IC50 | 690 µM | |

| Barbital | Torpedo nobiliana nAChR-rich membranes | Radioligand Binding Competition | IC50 | 5.1 mM | |

| Pentobarbital | BC3H-1 cells (muscle-type nAChR) | Patch-Clamp Electrophysiology | Ki | 32 µM | |

| Barbital | BC3H-1 cells (muscle-type nAChR) | Patch-Clamp Electrophysiology | Ki | 1900 µM | |

| Thiopental | Rat medial habenula neurons (neuronal nAChRs) | Whole-cell Patch Clamp | Inhibition | Dose-dependent | |

| R(-)-MPPB | Rat medial habenula neurons (neuronal nAChRs) | Whole-cell Patch Clamp | Inhibition | Dose-dependent | |

| S(+)-MPPB | Rat medial habenula neurons (neuronal nAChRs) | Whole-cell Patch Clamp | Inhibition | Dose-dependent |

Note: The data presented above for various barbiturates suggest that this compound likely acts as an inhibitor of nAChRs with a potency in the micromolar range. The specific affinity and inhibitory concentration would be dependent on the experimental conditions and the nAChR subunit composition.

Mechanism of Action: Allosteric Modulation and Channel Blockade

Barbiturates, including likely this compound, do not compete with acetylcholine for its binding site on nAChRs. Instead, they act as negative allosteric modulators and channel blockers.

Allosteric Modulation: Barbiturates bind to a site on the nAChR that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that reduces the probability of the channel opening in response to acetylcholine. This is a form of negative allosteric modulation.

Channel Blockade: At higher concentrations, barbiturates can physically occlude the ion channel pore of the nAChR, preventing the flow of ions even when the receptor is activated by acetylcholine. This is known as open-channel blockade.

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on nAChRs.

Experimental Protocols

The investigation of this compound's effects on nAChRs would employ standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to nAChRs.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for nAChRs.

Materials:

-

Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex) or cells expressing specific nAChR subtypes.

-

Radioligand: A high-affinity radiolabeled ligand for the nAChR of interest (e.g., [3H]epibatidine or [125I]α-bungarotoxin).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the function of nAChRs.

Objective: To characterize the inhibitory effect of this compound on acetylcholine-evoked currents in neurons or cells expressing nAChRs.

Materials:

-

Cells: Neurons in primary culture or cell lines (e.g., HEK293) expressing the desired nAChR subtype.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Internal Solution: e.g., (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP, 0.3 GTP, pH 7.3.

-

External Solution: e.g., (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Agonist: Acetylcholine or a specific nAChR agonist.

-

Test Compound: this compound.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Filling: Fill the recording pipette with the internal solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nAChR agonist to the cell using a rapid perfusion system to evoke an inward current.

-

This compound Application: Co-apply this compound with the agonist and record the change in the current amplitude and kinetics.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflow

Neuronal Acetylcholine Receptor Signaling Pathway

The canonical signaling pathway for nAChRs involves the binding of acetylcholine, which leads to a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the generation of an action potential and downstream cellular responses. This compound interferes with this process by blocking the ion channel.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's effects on neuronal acetylcholine receptors.

Conclusion

While specific data on this compound's interaction with neuronal acetylcholine receptors is sparse, the available evidence from other barbiturates strongly suggests that it acts as a negative allosteric modulator and channel blocker of these receptors. This inhibitory action on nAChRs likely contributes to the overall central nervous system depressant effects of this compound, in addition to its well-established potentiation of GABAA receptors. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the affinity and inhibitory potency of this compound at various nAChR subtypes and to fully elucidate its mechanism of action. This knowledge will be crucial for a complete understanding of its pharmacological profile and for the development of more selective and safer therapeutic agents.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H18N2O3 | CID 10518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sedative-Hypnotic Properties of Heptabarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Heptabarbital, like other barbiturates, enhances the effect of the principal inhibitory neurotransmitter, GABA, at the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

This compound binds to a distinct allosteric site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the influx of chloride ions.[1] This prolonged channel opening leads to a more significant and prolonged inhibitory postsynaptic potential (IPSP), contributing to the sedative and hypnotic effects.

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, and can block the AMPA receptor, a subtype of glutamate receptor.[1]

Signaling Pathway of this compound at the GABA-A Receptor

References

Unveiling the Central Nervous System Depressant Profile of Heptabarbital: An In-depth Technical Guide on its Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabarbital, a barbiturate derivative, exerts its primary pharmacodynamic effects on the central nervous system (CNS), leading to sedation, hypnosis, and anticonvulsant activity. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through various animal model studies. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

The principal mechanism of action of this compound, like other barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron.[3] This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression.

This compound binds to a distinct site on the GABAA receptor, different from the GABA and benzodiazepine binding sites.[1][2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABAA receptor, even in the absence of GABA, and can block the AMPA receptor, a subtype of glutamate receptor.

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound's interaction with the GABAA receptor.

Sedative-Hypnotic Effects in Animal Models

The sedative and hypnotic properties of this compound have been primarily evaluated in rodent models by observing the loss of righting reflex (LRR) and through electroencephalogram (EEG) analysis.

Quantitative Data on Sedative-Hypnotic Effects

| Animal Model | Endpoint | Parameter | Value | Reference |

| Male Wistar Rats | EEG | EC50 for Total Number of Waves (2.5-30 Hz) | 78 ± 7 mg/L | |

| Rats with Liver Necrosis | Loss of Righting Reflex | Total Dose | Markedly lower than control |

Experimental Protocol: Loss of Righting Reflex (LRR) in Rats

This protocol is a standard method for assessing the hypnotic effects of a substance.

Objective: To determine the dose of this compound required to induce a loss of the righting reflex in rats.

Materials:

-

This compound solution for intravenous infusion.

-

Male Wistar rats.

-

Infusion pump.

-

Intravenous catheters.

-

Observation chambers.

Procedure:

-

Acclimate the rats to the laboratory environment for at least one week before the experiment.

-

On the day of the experiment, place an intravenous catheter into the tail vein of the rat.

-

Place the rat in an observation chamber.

-

Administer this compound via a slow intravenous infusion at a constant rate.

-

Continuously observe the rat for the loss of its righting reflex. The righting reflex is considered lost when the rat, placed on its back, is unable to right itself within a specified time (e.g., 30 seconds).

-

Record the total dose of this compound administered when the loss of righting reflex occurs.

Data Analysis: The mean dose of this compound required to induce LRR is calculated. Statistical comparisons can be made between different experimental groups (e.g., control vs. disease models).

Caption: Workflow for the Loss of Righting Reflex experiment.

Anticonvulsant Effects in Animal Models

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of this compound to protect against seizures induced by maximal electroshock.

Materials:

-

This compound solution for administration.

-

Mice or rats.

-

Corneal or ear clip electrodes.

-

An electroconvulsive shock apparatus.

-

Observation chambers.

Procedure:

-

Administer this compound at various doses to different groups of animals. A vehicle control group should be included.

-

At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) via corneal or ear clip electrodes.

-

Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered as protection.

Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Experimental Protocol: Pentylenetetrazol (PTZ) Test

The PTZ test is used to identify anticonvulsant drugs that are effective against myoclonic and absence seizures.

Objective: To assess the ability of this compound to protect against seizures induced by pentylenetetrazol.

Materials:

-

This compound solution for administration.

-

Mice or rats.

-

Pentylenetetrazol (PTZ) solution.

-

Syringes and needles for injection.

-

Observation chambers.

Procedure:

-

Administer this compound at various doses to different groups of animals, including a vehicle control group.

-

At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, for mice).

-

Immediately place the animal in an individual observation chamber and observe for a set period (e.g., 30 minutes).

-

Record the occurrence and latency of clonic seizures (convulsive waves of the entire body).

-

The absence of clonic seizures for a defined period is considered protection.

Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 can be calculated.

Caption: General workflow for anticonvulsant screening.

Conclusion and Future Directions

This compound demonstrates clear sedative-hypnotic effects in animal models, primarily through the potentiation of GABAA receptor-mediated inhibition. While its anticonvulsant properties are expected based on its drug class, there is a notable lack of specific quantitative data in the scientific literature. Future research should focus on determining the ED50 of this compound in standard anticonvulsant models like the MES and PTZ tests to fully characterize its pharmacodynamic profile. Furthermore, exploring its effects on different GABAA receptor subtypes could provide a more nuanced understanding of its mechanism of action and potential for therapeutic development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further investigation is warranted.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of the central nervous system effects of this compound using aperiodic EEG analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H18N2O3 | CID 10518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Heptabarbital in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Heptabarbital in human plasma. The methodologies described herein are based on common and robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a barbiturate derivative that has been used as a sedative-hypnotic agent. Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. This document outlines validated methods for its determination in a biological matrix, focusing on sample preparation, chromatographic separation, and detection.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and available instrumentation.

-

HPLC-UV: A widely accessible technique suitable for quantifying this compound at therapeutic concentrations. It offers good precision and accuracy but may lack the sensitivity and specificity of mass spectrometry-based methods.

-

GC-MS: A classic and reliable method for the analysis of volatile and thermally stable compounds like barbiturates. Derivatization is often required to improve chromatographic properties and sensitivity.

-

LC-MS/MS: The gold standard for bioanalytical quantification, offering high sensitivity, specificity, and high throughput. It is the preferred method for detecting low concentrations of this compound.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the analysis of barbiturates in plasma. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Recovery | 85 - 105% |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

Table 2: GC-MS Method Parameters

| Parameter | Typical Value |

| Linearity Range | 10 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Recovery | 90 - 110% |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

Table 3: LC-MS/MS Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 500 ng/mL[1] |

| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |

| Limit of Detection (LOD) | 0.1 ng/mL[2] |

| Recovery | > 90% |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences from the plasma matrix and concentrating the analyte. Three common techniques are detailed below.

LLE is a robust method for isolating acidic drugs like this compound from plasma.[3][4]

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Phenobarbital-d5)

-

1 M Hydrochloric acid (HCl)

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of o-xylene and ethyl acetate)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of IS solution.

-

Vortex for 10 seconds.

-

Add 50 µL of 1 M HCl to acidify the sample.

-

Vortex for 10 seconds.

-

Add 1 mL of extraction solvent.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solvent.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

SPE provides a cleaner extract compared to LLE and can be easily automated. A polymeric reversed-phase sorbent is often used for barbiturates.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution

-

4% Phosphoric acid

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-